![molecular formula C9H14O3S B14231719 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid CAS No. 768300-14-7](/img/structure/B14231719.png)
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is known for its efficiency and safety, particularly when conducted in a continuous-flow microreaction system, which offers higher concentrations of the product compared to traditional batch synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous-flow synthesis approach mentioned above is likely to be favored due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the ring system makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions, potentially altering its ring structure.
Substitution: The spiro structure allows for substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spiro structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and sulfur atoms in the ring system also contributes to its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound features a similar spiro structure but with different heteroatoms (oxygen instead of sulfur).
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spiro compound with a nitrogen atom in the ring system.
Uniqueness: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Propriétés
Numéro CAS |
768300-14-7 |
|---|---|
Formule moléculaire |
C9H14O3S |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
5,5-dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c1-8(2)5-9(3-4-13-8)6(12-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
XMDLKLXWHWVZSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCS1)C(O2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


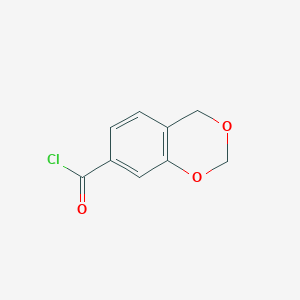
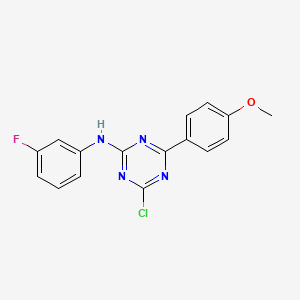


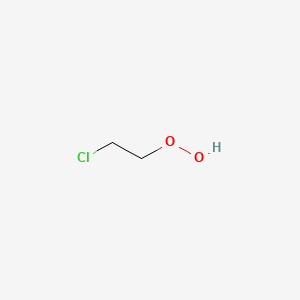


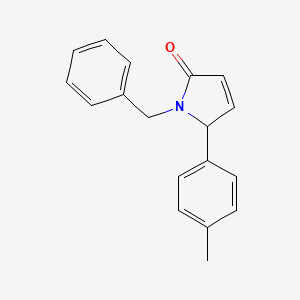
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
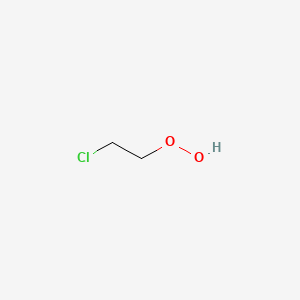
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
